molecular formula C21H18Cl2N2O3S B5037897 N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide

N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide

Cat. No. B5037897
M. Wt: 449.3 g/mol
InChI Key: OSJAPJIZFRWQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide, also known as DMSO, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. DMSO has been used as a solvent, a cryoprotectant, and a drug delivery agent. It has also been studied for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide is not fully understood. It is thought to work by reducing inflammation, scavenging free radicals, and modulating gene expression. N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has also been shown to increase the permeability of cell membranes, which may enhance the delivery of drugs and other molecules into cells.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to improve blood flow and tissue oxygenation. N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has also been shown to modulate gene expression and to have anti-cancer properties.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has several advantages for use in lab experiments. It is a highly effective solvent, and it has been shown to enhance the solubility and bioavailability of drugs and other molecules. N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide is also a potent cryoprotectant, which makes it useful for preserving cells and tissues. However, N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has some limitations as well. It can be toxic at high concentrations, and it may interfere with some assays and experiments.

Future Directions

There are several potential future directions for research on N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide. One area of interest is the development of new therapeutic applications for N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide. It has been shown to have potential for the treatment of cancer, Alzheimer's disease, and other conditions. Another area of interest is the development of new formulations and delivery methods for N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide. This could include the use of nanoparticles or other carriers to enhance the targeting and delivery of N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide to specific tissues and cells. Finally, there is potential for the development of new analytical methods for the detection and quantification of N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide in biological samples.

Synthesis Methods

N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide can be synthesized through a multi-step process. The first step involves the reaction of 2-methylbenzenesulfonyl chloride with 3,4-dichloroaniline to form N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide. This compound is then reacted with 4-methylbenzoyl chloride to form N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been widely used in scientific research as a solvent and a cryoprotectant. It has also been studied for its potential therapeutic properties. N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been shown to have anti-inflammatory, antioxidant, and analgesic effects. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other conditions.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3S/c1-13-5-3-4-6-19(13)25-29(27,28)20-11-15(8-7-14(20)2)21(26)24-16-9-10-17(22)18(23)12-16/h3-12,25H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJAPJIZFRWQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide

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